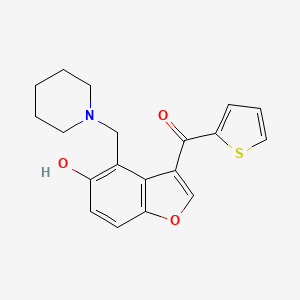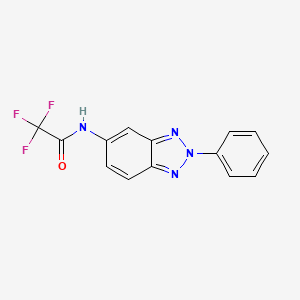
Benzofuran-5-ol, 4-(1-piperidylmethyl)-3-(2-thienoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL is a complex organic compound that features a benzofuran core substituted with a thiophene-2-carbonyl group and a piperidin-1-yl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, using thiophene-2-carbonyl chloride and a Lewis acid catalyst such as aluminum chloride. The piperidin-1-yl methyl group can be added through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL: shares structural similarities with other benzofuran derivatives, thiophene-containing compounds, and piperidine-substituted molecules.
Uniqueness
What sets 4-[(PIPERIDIN-1-YL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-OL apart is the combination of these three distinct functional groups in a single molecule. This unique structure could confer specific properties that are not present in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H19NO3S/c21-15-6-7-16-18(13(15)11-20-8-2-1-3-9-20)14(12-23-16)19(22)17-5-4-10-24-17/h4-7,10,12,21H,1-3,8-9,11H2 |
InChI Key |
PEDQWDLNCXEXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11519662.png)
![(3E)-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11519669.png)
![2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11519670.png)
![6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B11519675.png)
![(2E)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylprop-2-enamide](/img/structure/B11519683.png)

![(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one](/img/structure/B11519690.png)

![2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B11519701.png)
![N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11519706.png)
![3'-(4-Ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-YL]methyl}-5'-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11519716.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11519724.png)
![17-(4-Ethoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11519741.png)
![Methyl 2-{[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11519748.png)
